molecular formula C19H20ClFN2O2 B2423154 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 924094-94-0

2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No. B2423154
CAS RN: 924094-94-0
M. Wt: 362.83
InChI Key: YKPWJRYRQVETEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide” is a chemical with the linear formula C13H9ClFNO. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H9ClFNO. It has a molecular weight of 249.674 .

Scientific Research Applications

Gastrokinetic Activity

Research has indicated that certain benzamide derivatives, including those with structural similarities to 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide, exhibit significant gastrokinetic activity. These compounds have been evaluated for their effect on gastric emptying in animal models, showing potent activity that compares favorably with established medications like cisapride and metoclopramide, without the dopamine D2 receptor antagonistic activity seen in these drugs (S. Kato et al., 1991).

Antimicrobial Activity

Another study highlights the synthesis of novel fluorinated morpholine-containing benzamide derivatives and their assessment for antimicrobial activities. These compounds exhibited potent antifungal and antibacterial properties, suggesting their potential as effective antimicrobial agents (M. A. Patharia et al., 2020).

Synthesis and Characterization

Research on the synthesis of gefitinib, a known anticancer drug, involved intermediate compounds with morpholine groups similar to the target compound. This process demonstrates the relevance of such chemical structures in the synthesis of complex therapeutic agents (Bo Jin et al., 2005).

Antitumor Activity

Compounds structurally related to 2-chloro-N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]benzamide have shown distinct inhibitory capacities against cancer cell proliferation. A specific study focused on a compound synthesized by condensation, which exhibited significant antitumor activity against A549 and BGC-823 cancer cell lines, highlighting its potential therapeutic application in cancer treatment (X. Ji et al., 2018).

Crystal Structure and Biological Activity

The synthesis and characterization of a compound involving the morpholine group indicated its potential in biological applications. The crystal structure was determined, and the compound was evaluated for its antibacterial, antioxidant, and anti-TB activities, displaying remarkable anti-TB activity and significant antimicrobial properties (Mamatha S.V et al., 2019).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s crucial to handle it with care and use appropriate safety measures.

properties

IUPAC Name

2-chloro-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O2/c20-17-4-2-1-3-16(17)19(24)22-13-18(23-9-11-25-12-10-23)14-5-7-15(21)8-6-14/h1-8,18H,9-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPWJRYRQVETEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.